Samarium Sm-153 lexidronam pentasodium is a radiopharmaceutical compound primarily used for the treatment of pain associated with metastatic bone cancer. This compound is a chelated complex formed between the radioactive isotope samarium-153 and ethylenediaminetetramethylenephosphonic acid, commonly referred to as EDTMP. The primary therapeutic use of this compound is in palliative care for patients suffering from painful osteoblastic skeletal metastases.
Samarium Sm-153 is produced through the neutron irradiation of isotopically enriched samarium-152 oxide. The resulting samarium-153 is then combined with EDTMP to form the therapeutic agent known as Quadramet, which is administered intravenously. The compound's production ensures high purity and yield, making it suitable for clinical applications .
Samarium Sm-153 lexidronam pentasodium falls under the category of radiopharmaceuticals, specifically used for pain management in oncology. It is classified as a therapeutic radiopharmaceutical due to its ability to deliver localized radiation to tumor sites in the bone, thereby alleviating pain associated with cancer metastasis .
The synthesis of samarium Sm-153 lexidronam pentasodium involves several key steps:
The final product is formulated as a sterile, non-pyrogenic solution for intravenous administration. Each milliliter of the solution contains approximately 1.3 GBq of samarium-153 at calibration, alongside EDTMP and other excipients such as calcium and sodium salts .
The molecular formula for samarium Sm-153 lexidronam pentasodium is with a molar mass of approximately 695.93 g/mol . The structure features a central samarium ion coordinated by multiple phosphonate groups from EDTMP.
The compound's structural characteristics include:
The three-dimensional structure can be visualized using molecular modeling software, highlighting the coordination geometry around the samarium ion .
The primary chemical reaction involved in the formation of samarium Sm-153 lexidronam pentasodium is the chelation reaction between samarium ions and EDTMP. This reaction stabilizes the radioactive isotope and allows it to be effectively utilized in medical applications.
The stability of the chelated complex under physiological conditions is crucial for its therapeutic efficacy. The complex remains intact during circulation in the bloodstream and preferentially accumulates in areas of increased osteoblastic activity, such as metastatic bone lesions .
Upon administration, samarium Sm-153 lexidronam pentasodium targets bone tissues affected by cancer. The mechanism involves:
Clinical studies have shown that this targeted delivery system effectively reduces pain associated with metastatic bone disease, making it a valuable option for palliative care .
These properties are critical for determining dosage and safety profiles during clinical use .
Samarium Sm-153 lexidronam pentasodium has significant applications in medical science:
Samarium Sm-153 Lexidronam Pentasodium production begins with neutron irradiation of isotopically enriched samarium-152 oxide (Chemical formula: 152Sm2O3). The neutron capture reaction 152Sm(n,γ)153Sm occurs in nuclear reactors, transmuting stable samarium-152 to radioactive samarium-153. The target material requires high isotopic enrichment (>98% 152Sm) to minimize competing reactions and maximize specific activity. Post-irradiation, the 153Sm is dissolved in hydrochloric acid to form samarium chloride, which serves as the precursor for chelation [1] [7].
Table 1: Key Parameters for Samarium-153 Production
Parameter | Specification | Purpose |
---|---|---|
Target Material | Enriched 152Sm2O3 | Minimize impurities |
Neutron Flux | 1–5 × 1014 neutrons/cm2/s | Optimize yield |
Irradiation Time | 5–7 days | Achieve saturation activity |
Specific Activity | 1.0–11.0 mCi/µg Sm | Ensure therapeutic efficacy |
The physical half-life of samarium-153 is 46.3 hours (1.93 days), decaying by β− emission with maximum energies of 640 keV (30%), 710 keV (50%), and 810 keV (20%). A gamma photon of 103 keV (29% abundance) permits post-administration imaging [1] [7].
Ethylenediaminetetramethylenephosphonic acid (EDTMP) serves as the chelator for samarium-153. Its structure features four phosphonate groups and two nitrogen donors that form octadentate complexes with samarium ions. The phosphonate groups exhibit high affinity for calcium sites in hydroxyapatite, enabling bone targeting. The chelation reaction occurs under controlled pH (7.0–8.5) and temperature (25–40°C), yielding the ionic complex [153Sm][CH2N(CH2PO3)2]23− with a molecular weight of 581.1 Daltons (pentasodium form: 696 Daltons) [1] [6] [9].
Table 2: Coordination Chemistry of Samarium-153-EDTMP Complex
Property | Characteristic | Biological Implication |
---|---|---|
Coordination Sites | 8 (4 phosphonates + 2 amines) | High thermodynamic stability (log K > 20) |
Ionic Form | Pentaanionic at physiological pH | Low serum protein binding (<0.5%) |
Octanol/Water Coefficient | <10−5 | Rapid renal clearance |
Bone Affinity | 5:1 lesion-to-normal bone ratio | Selective targeting of osteoblastic lesions |
The complex remains intact in vivo, with no metabolic degradation detected in human studies. Urinary excretion analysis confirms >90% of the complex is eliminated as 153Sm-EDTMP without decomposition [7] [9].
Radiolabeling efficiency depends on four critical parameters:
Stability studies demonstrate the frozen product maintains radiochemical purity >95% for 56 hours post-calibration. In serum, the complex shows no dissociation over 24 hours at 37°C, confirming in vivo stability [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7